molecular formula C12H16N2O2 B13960191 5-Allyloxy-2-ethoxybenzamidine CAS No. 765261-98-1

5-Allyloxy-2-ethoxybenzamidine

Cat. No.: B13960191
CAS No.: 765261-98-1
M. Wt: 220.27 g/mol
InChI Key: YKZXRSFZEBXMRX-UHFFFAOYSA-N
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Description

5-Allyloxy-2-ethoxybenzamidine is an organic compound with the molecular formula C12H16N2O2. It consists of 16 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is notable for its unique structure, which includes both allyloxy and ethoxy functional groups attached to a benzamidine core.

Preparation Methods

The synthesis of 5-Allyloxy-2-ethoxybenzamidine can be achieved through various synthetic routes. One common method involves the reaction of 5-allyloxy-2-ethoxybenzonitrile with ammonia in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of the nitrile group to an amidine group . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

5-Allyloxy-2-ethoxybenzamidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Allyloxy-2-ethoxybenzamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyloxy-2-ethoxybenzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-Allyloxy-2-ethoxybenzamidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

765261-98-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-ethoxy-5-prop-2-enoxybenzenecarboximidamide

InChI

InChI=1S/C12H16N2O2/c1-3-7-16-9-5-6-11(15-4-2)10(8-9)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H3,13,14)

InChI Key

YKZXRSFZEBXMRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OCC=C)C(=N)N

Origin of Product

United States

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